molecular formula C8H9N3O3 B094034 4-Methyl-3-nitrobenzohydrazide CAS No. 19013-12-8

4-Methyl-3-nitrobenzohydrazide

Cat. No.: B094034
CAS No.: 19013-12-8
M. Wt: 195.18 g/mol
InChI Key: HQYFNNWYBXZHEZ-UHFFFAOYSA-N
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Description

4-Methyl-3-nitrobenzohydrazide is a useful research compound. Its molecular formula is C8H9N3O3 and its molecular weight is 195.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Biological Activity of 1,3,4-Oxadiazole Derivatives : A study involved synthesizing 1,3,4-oxadiazole derivatives using 3-methyl-4-nitrobenzhydrazide, which displayed promising antimicrobial activity, particularly against Staphylococcus spp., and low cytotoxicity, indicating potential as antimicrobial agents (Paruch et al., 2020).

  • Antihypertensive α-Blocking Agents : Hydrazides, including 4-nitrobenzohydrazide, were used in the synthesis of compounds with significant antihypertensive α-blocking activity and low toxicity (Abdel-Wahab et al., 2008).

  • Tuberculostatic Activity of 4-Nitrobenzohydrazide Derivatives : Research on novel 2-(4-nitrobenzoyl)hydrazinecarbodithioic acid derivatives, synthesized from 4-nitrobenzohydrazide, showed promising tuberculostatic activity, suggesting potential applications in tuberculosis treatment (Gobis et al., 2012).

  • Cytotoxicity and Antimicrobial Evaluation of Oxadiazoles and Thiadiazoles : 2-(5-methyl-2-nitrophenyl)-5-substituted 1,3,4-oxadiazoles and thiadiazoles, derived from 5-methyl-2-nitrobenzohydrazide, exhibited significant cytotoxic and antibacterial activities (Mutchu et al., 2018).

  • Xanthine Oxidase Inhibitory Activity : A study on hydrazones synthesized from 4-nitrobenzohydrazide found one compound particularly effective as a xanthine oxidase inhibitor, suggesting its potential in treating diseases related to xanthine oxidase activity (Han et al., 2022).

  • Nonlinear Optical Parameters of Hydrazones : Hydrazones derived from 4-nitrobenzohydrazide showed potential for applications in optical devices due to their nonlinear optical properties (Naseema et al., 2010).

  • Antibacterial Activity of Hydrazone Compounds : Hydrazone compounds synthesized from 4-methylbenzohydrazide exhibited moderate antibacterial activity, with some compounds showing high activity against bacterial strains (Lei et al., 2015).

  • Solubility and Spectroscopic Analysis : 3-Methyl-4-nitrobenzoic acid, closely related to 4-Methyl-3-nitrobenzohydrazide, was studied for its solubility in various solvents, providing insights into its physical and chemical properties (Acree et al., 2017).

Properties

IUPAC Name

4-methyl-3-nitrobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-5-2-3-6(8(12)10-9)4-7(5)11(13)14/h2-4H,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYFNNWYBXZHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395040
Record name 4-methyl-3-nitrobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19013-12-8
Record name Benzoic acid, 4-methyl-3-nitro-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19013-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methyl-3-nitrobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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